N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide
Description
N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide is a nicotinamide derivative characterized by a bipyridine backbone and a methoxy-substituted pyridine ring. The compound’s bifunctional design—combining nicotinamide’s hydrogen-bonding capacity with bipyridine’s metal-coordination properties—positions it as a candidate for catalytic or bioactive roles. However, further experimental validation is required to confirm these hypotheses.
Properties
IUPAC Name |
2-methoxy-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-24-18-15(5-3-9-21-18)17(23)22-12-14-4-2-8-20-16(14)13-6-10-19-11-7-13/h2-11H,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDMHWVPYZPIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide typically involves the coupling of 2,4’-bipyridine with 2-methoxynicotinic acid or its derivatives. One common method is the use of metal-catalyzed cross-coupling reactions, such as Suzuki coupling, which involves the reaction of a boronic acid derivative of 2,4’-bipyridine with a halogenated 2-methoxynicotinic acid under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bipyridine and nicotinamide moieties can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxy-3-pyridinecarboxylic acid, while reduction could produce N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide alcohol.
Scientific Research Applications
Chemistry
N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide is utilized as a ligand in coordination chemistry. It forms complexes with transition metals, which are crucial for catalysis and material science applications. The ability to stabilize metal ions enhances its utility in synthesizing novel materials.
Biology
The compound has shown promise in various biological activities:
- Antimicrobial Properties : Studies indicate that it exhibits activity against resistant bacterial strains. For example, it demonstrated a minimum inhibitory concentration comparable to standard antibiotics against Staphylococcus aureus.
- Anticancer Activity : In vitro studies on breast cancer cell lines revealed that the compound induces apoptosis through caspase pathway activation, suggesting its potential as a chemotherapeutic agent.
- Neuroprotective Effects : Research indicates that related compounds can reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease.
Medicine
Research is ongoing to explore the therapeutic potential of this compound in treating diseases related to nicotinamide adenine dinucleotide (NAD+) metabolism. Its modulation of biological pathways presents opportunities for drug development targeting neurodegenerative disorders and inflammatory diseases.
Antibacterial Activity
A study conducted on various nicotinamide derivatives showed that this compound exhibited significant antibacterial activity against resistant strains, highlighting its potential for developing new antibiotics.
Cancer Cell Line Studies
In vitro investigations demonstrated that the compound induces apoptosis in MCF-7 breast cancer cells through activation of apoptotic pathways. This finding positions it as a promising candidate for further development as an anticancer therapeutic.
Neuroprotection in Animal Models
Animal studies have indicated that administration of similar compounds reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease, suggesting mechanisms for potential therapeutic applications in neurodegenerative conditions.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-2-methoxynicotinamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, forming stable complexes that influence various biochemical pathways . These complexes can modulate enzyme activities, disrupt cellular processes, and induce apoptosis in cancer cells. The nicotinamide group may also contribute to the compound’s biological effects by interacting with nicotinamide adenine dinucleotide (NAD)-dependent enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with two classes of molecules:
- Nicotinamide derivatives (e.g., 2-[(2-dimethylaminobenzyl)thio]-4-(4-pyridyl)nicotinamide, 16a-16j in ): These feature a pyridine core modified with thioether or amide groups.
- Bipyridine-based compounds (e.g., compounds 1–4 in ): Synthesized via ANRORC reactions, these derivatives incorporate 4,4'-bipyridinium cores with redox-active and photoluminescent properties. The 2,4'-bipyridin isomer in the target compound may exhibit distinct electronic behavior due to altered conjugation pathways .
Physicochemical and Functional Properties
Key Research Findings and Limitations
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)-2-methoxynicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a bipyridine moiety attached to a methoxynicotinamide structure, which contributes to its unique chemical reactivity and biological properties. Below is a summary of its molecular characteristics:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 281.31 g/mol |
| CAS Number | 2034441-45-5 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of nicotinamide can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
Nicotinamide derivatives are also being investigated for their anticancer properties. The compound's ability to modulate cellular pathways involved in apoptosis and cell proliferation has been highlighted in several studies. For example, it has been shown to inhibit specific kinases that play crucial roles in cancer cell survival and proliferation .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Research has indicated that similar compounds can reduce oxidative stress and inflammation in neuronal cells, potentially providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
- Antibacterial Activity : A study conducted on various nicotinamide derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
- Neuroprotection in Animal Models : Animal studies have indicated that administration of related compounds reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound may inhibit receptor-interacting protein kinases (RIPK), which are involved in inflammatory responses and apoptosis.
- Oxidative Stress Reduction : It appears to modulate oxidative stress pathways, reducing damage caused by reactive oxygen species (ROS).
- Cell Cycle Regulation : The compound influences cell cycle progression, potentially leading to growth arrest in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
